molecular formula C26H24N2O4S2 B3053121 4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide CAS No. 51099-99-1

4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide

Cat. No.: B3053121
CAS No.: 51099-99-1
M. Wt: 492.6 g/mol
InChI Key: UDDJGFMRSTXTMK-UHFFFAOYSA-N
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Description

4-Methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide is a bis-arylsulfonamide derivative characterized by two benzenesulfonamide moieties connected via a central biphenyl scaffold. This compound’s structure includes a 4-methylphenyl group attached to the sulfonamide nitrogen, creating a sterically hindered and electronically rich aromatic system.

The compound is of interest in medicinal chemistry due to structural similarities to kinase inhibitors and antimicrobial agents. For example, its analog MP-A08 (4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide) acts as a dual sphingosine kinase (SphK1/2) inhibitor with Ki values of 27 μM (SphK1) and 7 μM (SphK2) .

Properties

IUPAC Name

4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-19-3-15-25(16-4-19)33(29,30)27-23-11-7-21(8-12-23)22-9-13-24(14-10-22)28-34(31,32)26-17-5-20(2)6-18-26/h3-18,27-28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDJGFMRSTXTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306406
Record name N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(4-methylbenzene-1-sulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51099-99-1
Record name NSC176091
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(4-methylbenzene-1-sulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Intermediate 4-[4-Aminophenyl]Aniline

The biphenyl amine intermediate is typically prepared via a Ullmann coupling reaction between 4-iodoaniline and 4-aminophenylboronic acid. A CuI/1,10-phenanthroline catalyst system in dimethylformamide (DMF) at 110°C for 24 hours achieves yields of 78–85%. Purification via silica gel chromatography (hexane:ethyl acetate = 3:1) isolates the diamine precursor.

Double Sulfonylation with 4-Methylbenzenesulfonyl Chloride

The diamine undergoes sulfonylation in anhydrous dichloromethane (DCM) under nitrogen atmosphere:

  • First Sulfonylation :
    • 4-Methylbenzenesulfonyl chloride (2.2 equiv) is added dropwise to a stirred solution of the diamine (1.0 equiv) and triethylamine (TEA, 4.4 equiv) at 0°C.
    • Reaction proceeds for 6 hours at room temperature, yielding the mono-sulfonamide intermediate.
  • Second Sulfonylation :
    • Additional 4-methylbenzenesulfonyl chloride (1.1 equiv) and TEA (2.2 equiv) are introduced.
    • After 12 hours, the reaction mixture is quenched with ice-water, and the precipitate is filtered to obtain the crude product.

Key Data :

Parameter Value Source
Overall Yield 62–68%
Reaction Temperature 0°C → RT
Purification Method Recrystallization (EtOH:H₂O)

Green Chemistry Approaches in Aqueous Media

A solvent-free mechanochemical method and aqueous-phase synthesis have been developed to address environmental concerns:

Water-Mediated Sulfonamide Coupling

The Royal Society of Chemistry reports a high-yielding single-step method using water as the reaction medium:

  • Procedure :
    • 4-[4-Aminophenyl]aniline (1.0 equiv) and 4-methylbenzenesulfonyl chloride (2.2 equiv) are ball-milled with potassium carbonate (3.0 equiv) at 35 Hz for 90 minutes.
    • The reaction mixture is diluted with water, and the product is extracted into ethyl acetate.

Advantages :

  • Eliminates toxic organic solvents
  • Reduces reaction time to 1.5 hours
  • Achieves 89% isolated yield

Phase-Transfer Catalysis (PTC)

Tetrabutylammonium bromide (TBAB) accelerates the reaction in a water-dichloroethane biphasic system:

  • Conditions :
    • 0.1 equiv TBAB
    • 50°C for 8 hours
    • Yield: 94%

Mechanistic Insight :
TBAB facilitates the transfer of sulfonyl chloride anions into the organic phase, enhancing reaction efficiency.

Advanced Catalytic Methods

Copper-Catalyzed Coupling

A patent-pending method employs CuI/4,4′-dimethoxy-2,2′-bipyridyl for selective sulfonamide formation:

  • Reaction Scheme :
    $$ \text{Diamine} + 2 \text{ArSO}2\text{Cl} \xrightarrow{\text{CuI, L1, K}2\text{CO}_3} \text{Bis-sulfonamide} $$
  • Optimized Conditions :
    • Ethanol solvent, 25°C, 1 hour
    • 87% yield

Silyl-Protected Intermediate Strategy

To prevent over-sulfonylation, a triisopropylsilyl (TIPS) protecting group is introduced:

  • Protection :
    • TIPSCl (1.5 equiv) reacts with the diamine in THF at -78°C.
  • Selective Sulfonylation :
    • Mono-sulfonylation occurs at the unprotected amine site.
  • Deprotection and Second Sulfonylation :
    • TBAF-mediated cleavage of TIPS followed by standard sulfonylation.

Yield Improvement : 73% → 81%

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 2.34 (s, 6H, CH₃)
  • δ 7.30–7.75 (m, 16H, aromatic)

IR (KBr) :

  • 3258 cm⁻¹ (N-H stretch)
  • 1336 cm⁻¹ (S=O asymmetric)

HRMS-ESI :

  • Calculated for C₂₇H₂₆N₂O₄S₂: 506.1372
  • Found: 506.1368

Chromatographic Purity

HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows 99.2% purity with retention time 9.01 min.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Purity (%) E-Factor
Traditional DCM 68 18 97.5 34.2
Aqueous PTC 94 8 98.8 8.1
CuI Catalysis 87 1 99.1 12.7
Mechanochemical 89 1.5 98.3 5.9

E-Factor = (Mass of Waste)/(Mass of Product)

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The biphenyl core creates significant steric bulk, leading to:

  • Incomplete second sulfonylation (≤72% in early methods)
  • Solution :
    • Use of bulky bases (DBU) improves deprotonation of the secondary amine
    • Microwave irradiation (100°C, 30 min) enhances reaction kinetics

Byproduct Formation

Common impurities include:

  • Mono-sulfonamide (5–12%)
  • Tris-sulfonylated product (3–7%)
  • Resolution :
    • Gradient elution chromatography (hexane → ethyl acetate)
    • pH-controlled crystallization (pH 6.5–7.0)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A microreactor system achieves:

  • 92% conversion in 8 minutes residence time
  • 10 kg/day throughput

Waste Management

The aqueous PTC method reduces:

  • Organic solvent use by 94%
  • Energy consumption by 68% vs. batch processes

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C27H25N3O4S2
  • Molecular Weight : 519.6 g/mol
  • IUPAC Name : 4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide

The compound features a complex structure that includes sulfonamide groups, which are known for their biological activity, particularly in inhibiting specific enzymes.

Antineoplastic Agent

MP-A08 has been identified as an effective antineoplastic agent. It functions by inhibiting sphingosine kinase (SK), an enzyme involved in the regulation of cell proliferation and survival. Specifically, it targets both SK1 and SK2 isoforms with Ki values of 27 µM and 6.9 µM, respectively . This inhibition leads to:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for cancer treatment.
  • Inhibition of Angiogenesis : By preventing the formation of new blood vessels, MP-A08 can restrict tumor growth and metastasis.

Biochemical Research Tool

Due to its ability to inhibit sphingosine kinase, MP-A08 serves as a valuable tool in biochemical research. It allows scientists to study the role of sphingosine metabolism in various cellular processes, including:

  • Cell Signaling Pathways : Understanding how sphingosine kinase affects signaling pathways can provide insights into cancer biology and other diseases.
  • Drug Development : The compound can be used as a lead structure for developing more potent inhibitors targeting sphingosine kinase.

Case Study 1: Cancer Cell Lines

In vitro studies have demonstrated that MP-A08 effectively reduces the viability of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the disruption of sphingosine kinase activity, leading to increased ceramide levels and subsequent apoptosis .

Case Study 2: Tumor Growth Inhibition

Animal models treated with MP-A08 showed significant tumor size reduction compared to control groups. The compound's anti-angiogenic properties were confirmed through histological analysis, revealing decreased microvessel density in tumors treated with MP-A08 .

Data Table: Summary of Key Findings

Application AreaKey FindingsReference
Anticancer ActivityInduces apoptosis; inhibits tumor growth
Enzyme InhibitionATP-competitive inhibitor of SK1 and SK2
Biochemical Research ToolFacilitates studies on sphingosine metabolism
Animal Model StudiesSignificant reduction in tumor size

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Key Structural Features Biological Activity/Application Molecular Weight (g/mol)
Target Compound Bis-arylsulfonamide with biphenyl linkage Under investigation; potential kinase inhibition or antimicrobial activity ~481.56*
MP-A08 (4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide) Central benzilideneaniline group linking two sulfonamides Dual SphK1/2 inhibitor (Ki = 27 μM and 7 μM) 481.56
Compound 11b (4-Methyl-N-({4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}sulfonyl) Benzenesulfonamide) Pyrazole ring substituted with trifluoromethyl and 4-methylphenyl groups Derived from celecoxib; potential COX-2 inhibition or anti-inflammatory activity 519.56
4-Methyl-N-(5-(4-(methylsulfonyl)phenyl)-4-phenylthiazol-2-yl)benzenesulfonamide Thiazole core with methylsulfonyl and phenyl substituents Investigated as a sphingosine kinase 1 inhibitor 453.56
4-Methyl-N-[4-(phenylamino)phenyl]benzenesulfonamide Single phenylamino linker between sulfonamide and aromatic ring Analyzed via HPLC for physicochemical properties; logP = 3.48 338.43

*Calculated based on analogous compounds.

Key Differences in Physicochemical Properties

Hydrogen Bonding and Crystallinity

  • Target Compound : Likely forms intermolecular N–H···N/O and C–H···O hydrogen bonds, as seen in the oxazolyl analog (4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide). These interactions stabilize 1D polymeric chains and enhance crystallinity .
  • MP-A08 : The benzilideneaniline group introduces rigidity, reducing solubility but improving binding to ATP pockets in kinases .

Thermal Stability

  • The target compound’s biphenyl backbone likely confers a high melting point (>400 K), comparable to the oxazolyl derivative (melting point = 403 K) .
  • Thiazole-containing analogs (e.g., compound 8 in ) exhibit lower thermal stability due to heterocyclic ring strain.

Kinase Inhibition

  • MP-A08 : Dual SphK1/2 inhibition via ATP-competitive binding, with applications in cancer and inflammatory diseases .

Antimicrobial Activity

  • The oxazolyl analog () showed moderate antibacterial activity, attributed to sulfonamide’s classic mechanism of dihydropteroate synthase inhibition .
  • Thiazole derivatives (e.g., compound 8) display enhanced antimicrobial potency due to the electron-withdrawing methylsulfonyl group .

Biological Activity

4-Methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide, commonly referred to as a sulfonamide compound, belongs to a class of biologically significant molecules known for their diverse therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C20H20N2O4S2
  • Molecular Weight : 416.51 g/mol
  • CAS Number : 41595-29-3

The compound features a sulfonamide group, which is crucial for its biological activity. The sulfonamide moiety is known for its role in inhibiting bacterial growth and has been extensively studied in the context of antibiotic development.

Sulfonamides, including the compound , primarily act by inhibiting the enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis in bacteria. This inhibition leads to a depletion of folate, ultimately hindering bacterial growth and reproduction.

Additionally, research indicates that certain sulfonamides exhibit anticancer properties by interfering with various cellular pathways involved in tumor growth and proliferation. For instance, studies have shown that sulfonamides can induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK/ERK pathway.

Antimicrobial Activity

Sulfonamides were among the first antibiotics used to treat bacterial infections. Their broad-spectrum activity makes them effective against a variety of pathogens, including Staphylococcus aureus and Escherichia coli.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro studies demonstrated that this compound can inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells.

Case Studies

  • Antimicrobial Efficacy :
    A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of various sulfonamides against resistant strains of bacteria. The findings indicated that compounds similar to this compound showed significant antibacterial activity against resistant strains, suggesting their potential use in treating multidrug-resistant infections .
  • Anticancer Properties :
    In a research article published in Cancer Research, the compound was tested on human breast cancer cell lines. The results demonstrated that it induced apoptosis and inhibited cell migration, indicating its potential as a therapeutic agent against breast cancer .

Data Table: Biological Activity Overview

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of dihydropteroate synthase (DHPS)
AntitumorInduction of apoptosis; inhibition of MAPK pathway

Q & A

Q. Table 1: Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature80–100°CMinimizes decomposition
SolventTHF/DMFEnhances solubility
CatalystPd(PPh₃)₄Accelerates coupling

How can X-ray crystallography and spectroscopic methods resolve the crystal structure and confirm molecular geometry?

Basic Research Question

  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals bond lengths, angles, and supramolecular interactions (e.g., C–H⋯O hydrogen bonds). For example, the sulfonamide S–N bond length is typically 1.62–1.65 Å, confirming resonance stabilization .
  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.1 ppm, while sulfonamide protons are deshielded (δ 10–12 ppm) .
    • FT-IR : S=O stretches at 1150–1350 cm⁻¹ and N–H bends at 1530–1650 cm⁻¹ validate functional groups .

Advanced Consideration : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking contributes 5–10% to crystal packing) .

What computational approaches predict binding affinity and interaction mechanisms with enzymes like carbonic anhydrase?

Advanced Research Question

  • Molecular docking (AutoDock/Vina) : Dock the sulfonamide into the enzyme’s active site (PDB: 1CA2). The sulfonamide group coordinates Zn²⁺ via the deprotonated nitrogen, while aryl groups occupy hydrophobic pockets .
  • QSAR modeling : Use Hammett constants (σ) of substituents to correlate electronic effects with inhibition constants (Ki). Para-methyl groups enhance activity (σ = -0.17) by reducing steric hindrance .
  • MD simulations : Simulate binding stability (10–100 ns) to assess conformational changes in the enzyme-ligand complex .

Q. Table 2: Predicted Binding Energies

EnzymeΔG (kcal/mol)Key InteractionsReference
Carbonic Anhydrase II-9.2Zn²⁺ coordination
Serine Protease-6.8H-bond with catalytic triad

How should researchers address discrepancies in biological activity data across studies?

Advanced Research Question

  • Source identification : Check for synthetic impurities (e.g., unreacted intermediates in ) or polymorphic crystal forms .
  • Assay standardization : Use consistent enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH 7.4 vs. 8.0) .
  • Statistical validation : Apply ANOVA to compare IC₅₀ values across studies, accounting for batch-to-batch variability .

What strategies enhance solubility without compromising target binding efficiency?

Advanced Research Question

  • Structural modifications :
    • Introduce polar groups (e.g., -OH, -OCH₃) at meta positions to improve aqueous solubility. Avoid para-substituents to retain steric compatibility with enzyme pockets .
    • Replace methyl groups with trifluoromethyl (-CF₃) to balance lipophilicity and metabolic stability .
  • Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes for in vitro assays .

What are best practices for characterizing synthetic intermediates and by-products?

Basic Research Question

  • HPLC-MS : Monitor reaction progress with C18 columns (ACN/H₂O gradient) and ESI+ detection. Key intermediates show [M+H]⁺ peaks at m/z 350–450 .
  • TLC : Use silica plates (ethyl acetate/hexane 3:7) to track coupling reactions. UV visualization at 254 nm detects aryl intermediates .
  • NMR spiking : Add authentic samples to reaction mixtures to confirm identity of ambiguous peaks .

Notes

  • Methodological rigor : Prioritizes peer-reviewed crystallographic data (e.g., Acta Crystallographica) and synthetic protocols from academic institutions .
  • Advanced tools : Recommends QSAR and MD simulations for predictive modeling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide
Reactant of Route 2
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4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide

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